

The Ascendant Sulfimide Analogues: A Technical Guide to Structural Diversity and Therapeutic Potential

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Compound of Interest

Compound Name:	Sulfimide
Cat. No.:	B8482401

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The landscape of medicinal chemistry is in a perpetual state of evolution, with an unceasing demand for novel molecular scaffolds that can address the complexities of human disease. Among the emerging classes of pharmacophores, **sulfimide** analogues—encompassing sulfoximines, sulfondiimines, and sulfonimidamides—have garnered significant attention. Their unique three-dimensional structures, coupled with their capacity for diverse substitutions, offer a rich chemical space for the design of next-generation therapeutics. This technical guide provides an in-depth exploration of the structural diversity of **sulfimide** analogues, their synthesis, and their burgeoning role in modulating key signaling pathways implicated in cancer and other diseases.

The Sulfimide Core: A World of Structural Possibility

Sulfimide analogues are characterized by the presence of a sulfur-nitrogen double bond, which imparts distinct physicochemical properties compared to their sulfone or sulfonamide counterparts. The ability to introduce a wide array of substituents at both the sulfur and nitrogen atoms allows for the fine-tuning of steric and electronic properties, enabling the rational design of potent and selective inhibitors.

Sulfoximines, with one imido and one oxo group attached to the sulfur atom, have been the most extensively studied of the **sulfimide** analogues. Their structural versatility has been

exploited to develop inhibitors of various kinases.

Sulfondiimines, featuring two imido groups, represent a more recent addition to the medicinal chemist's toolbox. Their greater number of nitrogen atoms provides additional points for hydrogen bonding and further functionalization, opening new avenues for molecular design.[\[1\]](#) [\[2\]](#)[\[3\]](#)

Sulfonimidamides, the mono-aza analogues of sulfonamides, introduce chirality at the sulfur center, adding another layer of complexity and potential for stereospecific interactions with biological targets.[\[4\]](#)

The structural diversity of these analogues is vast, with ongoing research continually expanding the library of accessible compounds. This diversity is crucial for navigating the intricate binding pockets of therapeutic targets and overcoming challenges such as drug resistance.

Quantitative Biological Data of Sulfimide Analogues

The therapeutic potential of **sulfimide** analogues is underscored by their demonstrated biological activity against a range of targets. The following tables summarize key quantitative data for representative compounds from each class.

Compound Class	Analogue /Derivative	Target(s)	Assay	IC ₅₀ /K _i	Cell Line(s)	Reference
Sulfonamide	Carvacrol derivative 1	Acetylcholinesterase (AChE)	Enzyme Inhibition	IC ₅₀ = 1.02 μM	-	[5]
Carvacrol derivative 3	Acetylcholinesterase (AChE)	Enzyme Inhibition	IC ₅₀ = 1.69 μM	-	[5]	
Carvacrol derivative 5	Acetylcholinesterase (AChE)	Enzyme Inhibition	IC ₅₀ = 2.13 μM	-	[5]	
Acridine/Su Ifonamide Hybrid 5b	-	Cytotoxicity	IC ₅₀ = 8.30 μM	HepG-2	[6]	
Acridine/Su Ifonamide Hybrid 5b	-	Cytotoxicity	IC ₅₀ = 8.93 μM	HCT-116	[6]	
Acridine/Su Ifonamide Hybrid 5b	-	Cytotoxicity	IC ₅₀ = 5.88 μM	MCF-7	[6]	
Acridine/Su Ifonamide Hybrid 6b	-	Cytotoxicity	IC ₅₀ = 17.98 μM	HepG-2	[6]	
Acridine/Su Ifonamide Hybrid 6b	-	Cytotoxicity	IC ₅₀ = 13.07 μM	HCT-116	[6]	
Acridine/Su Ifonamide Hybrid 6b	-	Cytotoxicity	IC ₅₀ = 16.47 μM	MCF-7	[6]	
Acridine/Su Ifonamide	Topoisomerase I	Enzyme Inhibition	IC ₅₀ = 3.41 μg/mL	-	[6]	

Hybrid 8b

Acridine/Su Ifonamide Hybrid 7c	Topoisome rase II	Enzyme Inhibition	$IC_{50} = 7.33$ μM	-	[6]
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N-

Ethyltoluen e-4- sulfonamid e 8a	-	Cytotoxicity	$IC_{50} = 10.9$ μM	HeLa	[7]
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2,5-

Dichlorothi ophene-3- sulfonamid e 8b	-	Cytotoxicity	$IC_{50} = 4.62$ μM	HeLa	[7]
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Various

Synthesize d Sulfonamid es	-	Cytotoxicity	$IC_{50} < 30$ μM	MDA-MB- 468	[8][9]
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Various

Synthesize d Sulfonamid es	-	Cytotoxicity	$IC_{50} < 128$ μM	MCF-7	[8][9]
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Various

Synthesize d Sulfonamid es	-	Cytotoxicity	$IC_{50} < 360$ μM	HeLa	[8][9]
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Sulfoximin e	Roniciclib	pan-CDK	Proliferatio n	$IC_{50} = 15$ nM	MCF-7	[10]
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Macrocycle 23	CDK9	Proliferatio n	$IC_{50} = 11$ nM	HeLa	[10]
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Experimental Protocols: Synthesis and Characterization

The successful development of **sulfimide**-based therapeutics hinges on robust and versatile synthetic methodologies. This section provides detailed experimental protocols for the synthesis of key **sulfimide** analogue classes.

General Procedure for the Synthesis of N-Monosubstituted Sulfondiimines[11]

To a solution of the corresponding sulfiliminium salt (1.0 equiv) in acetonitrile (MeCN), 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 equiv) and the respective iminoiodane (1.1 equiv) are added. The reaction mixture is stirred at room temperature until completion (monitored by TLC). The solvent is then removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the desired N-monosubstituted sulfondiimine.

Modular Synthesis of Sulfondiimines[12][13][14][15]

A solution of the sulfinylamine reagent in anhydrous THF is cooled to -78 °C. To this solution, the first Grignard reagent (1.05 equiv) and TMS-OTf (1.0 equiv) are added sequentially. After stirring for 1 minute, the second Grignard reagent (1.5 equiv) is added, and the reaction mixture is warmed to -30 °C and stirred for 10 minutes. The reaction is then quenched with saturated aqueous NH₄Cl and extracted with an organic solvent. The combined organic layers are dried, filtered, and concentrated. The resulting crude sulfilimine is then subjected to rhodium-catalyzed imination with an iminoiodinane in the presence of a rhodium catalyst (e.g., [Rh₂(esp)₂]) in dichloromethane at 40 °C for 24 hours to yield the sulfondiimine.

Synthesis of Chiral Sulfonimidamides[16][17][18]

The synthesis of chiral sulfonimidamides can be achieved through various methods, including the stereospecific conversion of chiral sulfonimidoyl fluorides or chlorides. In a typical procedure, a chiral sulfonimidoyl chloride is reacted with a primary or secondary amine in the presence of a base to yield the corresponding enantioenriched sulfonimidamide. The reaction conditions are optimized to ensure retention or inversion of the stereochemistry at the sulfur center, depending on the desired enantiomer.

In Vitro Cytotoxicity Assay[6][9][19][20]

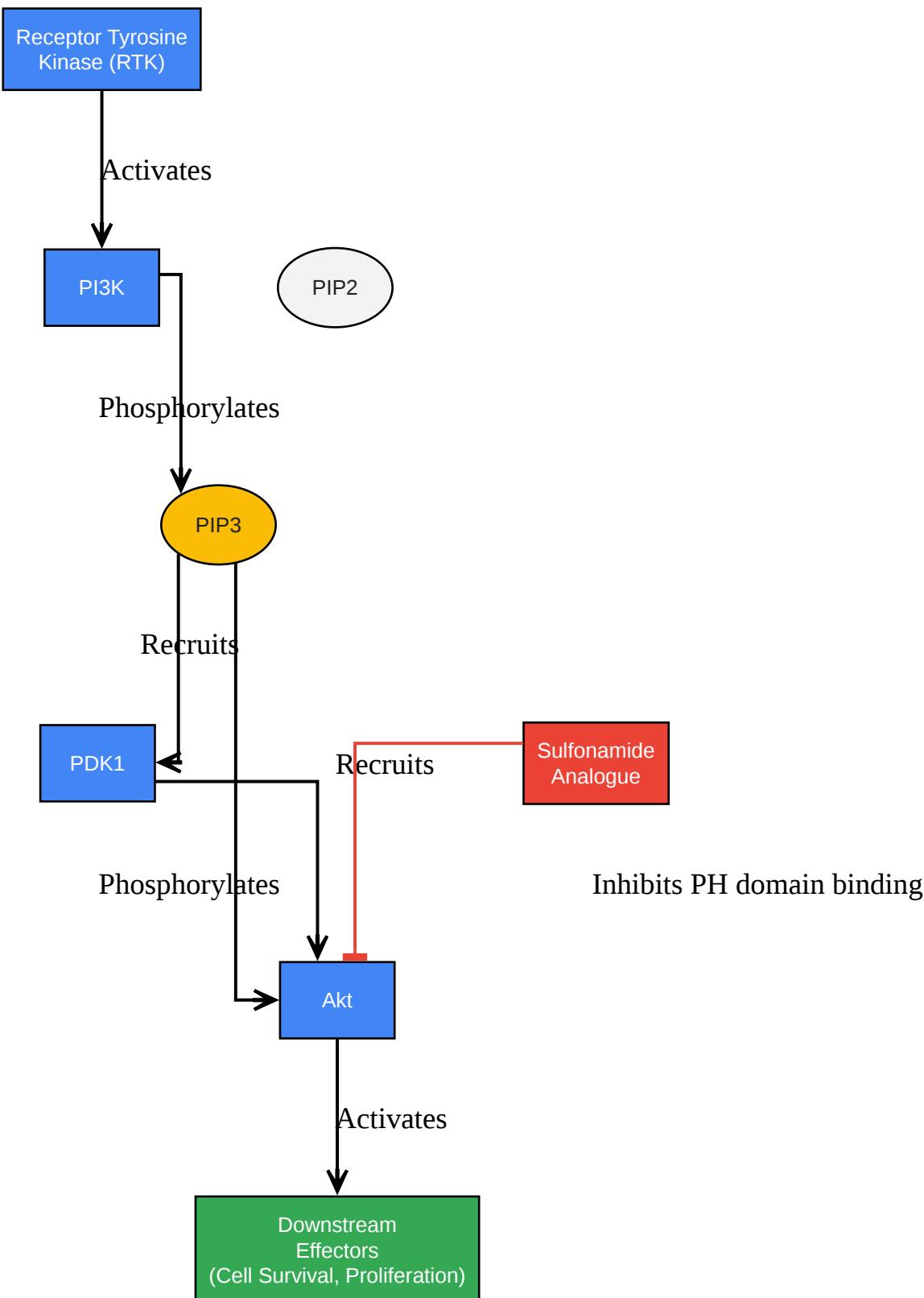
Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics. Cells are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 72 hours). Cell viability is assessed using a standard method such as the MTT assay. The absorbance is measured using a microplate reader, and the IC_{50} value (the concentration of the compound that inhibits cell growth by 50%) is calculated from the dose-response curve.

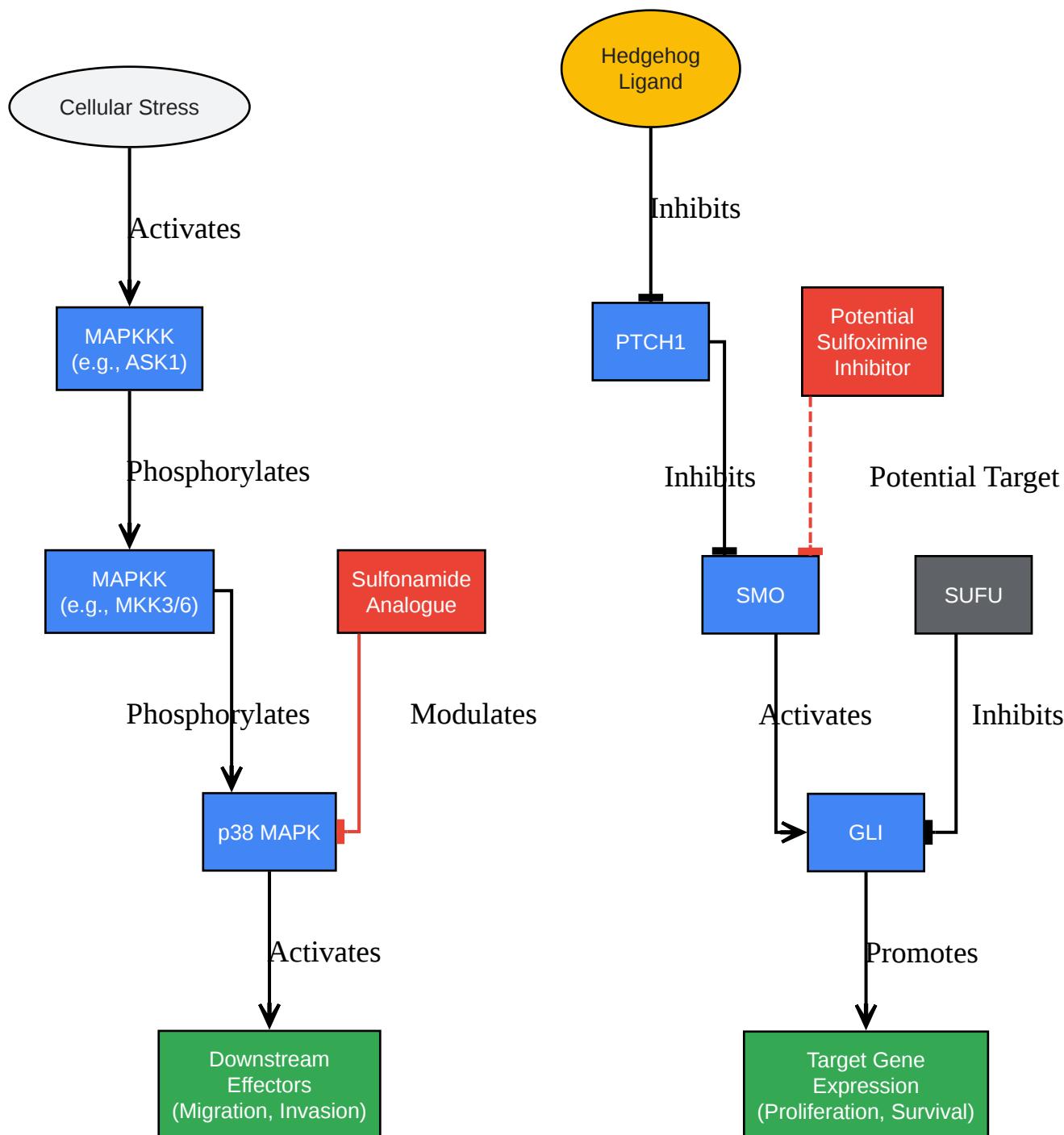
Modulation of Cellular Signaling Pathways

Sulfimide analogues have emerged as potent modulators of key signaling pathways that are frequently dysregulated in cancer. Their ability to selectively target components of these pathways offers a promising avenue for therapeutic intervention.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and metabolism. Aberrant activation of this pathway is a hallmark of many cancers. Certain sulfonamide derivatives have been shown to inhibit the function of Akt by binding to its pleckstrin homology (PH) domain, thereby preventing its recruitment to the cell membrane and subsequent activation.[1][2][8][11][12] This inhibition leads to the induction of apoptosis in cancer cells.



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